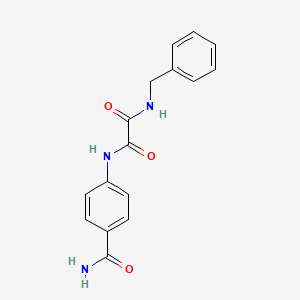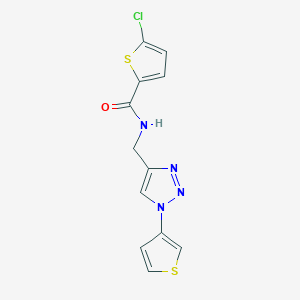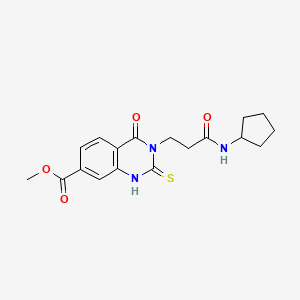![molecular formula C16H12ClN3O2S3 B2801610 N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1428363-91-0](/img/structure/B2801610.png)
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide” is a complex organic compound. It contains a 5-chlorothiophene-2-carbonyl group, which is a derivative of 5-chlorothiophene-2-carboxylic acid . This compound is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves the use of 5-chlorothiophene-2-carboxylic acid . This acid can be converted into 5-chlorothiophene-2-carbonyl chloride (CTCC), an important intermediate used in the synthesis of the compound . The conversion process involves refluxing the acid with thionyl chloride and N,N-dimethyl-formamide in dichloromethane for 16 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The 5-chlorothiophene-2-carbonyl group is a key component of the structure .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. For instance, the conversion of 5-chlorothiophene-2-carboxylic acid to CTCC involves a reaction with thionyl chloride . The hydrolysis and esterification methods have been developed and compared for the determination of genotoxic CTCC in poorly soluble rivaroxaban (RIVA) drug substance .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound depend on its structure and the functional groups it contains. For instance, 5-chlorothiophene-2-carboxylic acid, a related compound, has a molecular weight of 162.59 .Scientific Research Applications
Novel Synthetic Methods
Research has explored novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives for synthesizing heterocyclic compounds. For instance, novel transformations have been studied for the synthesis of thienopyrimidines, indicating a methodological advancement in heterocyclic chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010). This work contributes to the development of new synthetic routes for creating complex molecules for potential pharmaceutical applications.
Molecular Structure Analysis
Structural analysis of similar compounds, such as "Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate," has been conducted to understand the dihedral angles and molecular interactions, such as hydrogen bonding, which are crucial for the design of molecules with specific biological activities (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).
Antimicrobial and Anticancer Applications
Several studies have focused on synthesizing derivatives of thiophene-containing compounds for evaluating their antimicrobial and anticancer activities. For example, compounds synthesized by condensing thiophene derivatives with various substituents have been characterized and subjected to biological evaluation, showing promise in antimicrobial and anticancer research (Talupur, Satheesh, & Chandrasekhar, 2021).
Development of Anti-inflammatory Agents
Research has also been directed towards the synthesis of novel molecules based on thiophene derivatives as potential anti-inflammatory agents, highlighting the therapeutic potential of structurally related compounds in inflammation-related disorders (Moloney, 2001).
Future Directions
properties
IUPAC Name |
N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S3/c17-13-2-1-11(24-13)15(22)20-5-3-10-12(7-20)25-16(18-10)19-14(21)9-4-6-23-8-9/h1-2,4,6,8H,3,5,7H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCADDZKVJYFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

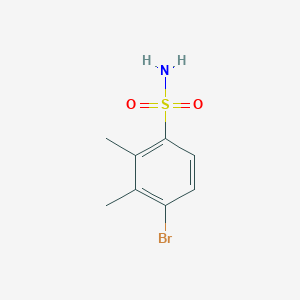
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)
![(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide](/img/structure/B2801530.png)

![1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
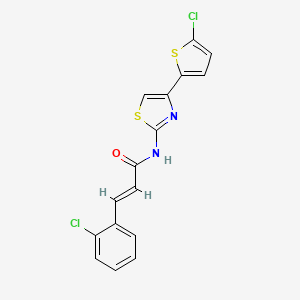
![N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2801537.png)
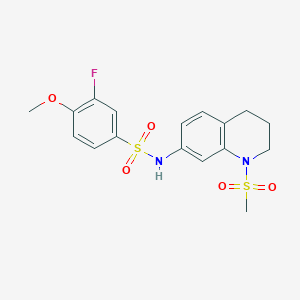
![1-(2,3-Dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2801540.png)
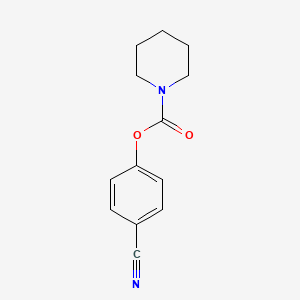
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)
